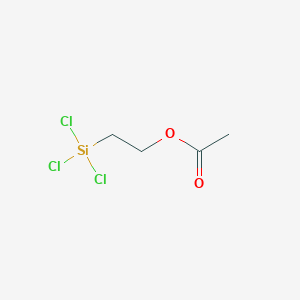

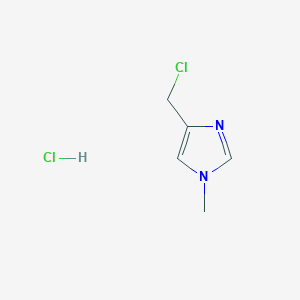

4-(氯甲基)-1-甲基-1H-咪唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

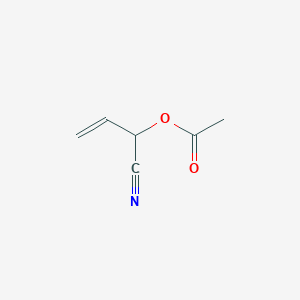

The compound "4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach using imidazole hydrochloride as a promoter has been reported, which is environmentally friendly and avoids the use of metal catalysts or oxidants . Another method involves the cyclization of o-phenylenediamine with subsequent reactions such as N-alkylation, hydrolyzation, and chlorination to yield chloro-substituted imidazole derivatives . Additionally, microwave-assisted synthesis has been utilized to produce imidazole compounds, confirming the structure of the products through X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various techniques. X-ray crystallography has been employed to determine the crystal structure of several imidazole compounds, revealing details such as space group, unit cell parameters, and the presence of intermolecular interactions . Furthermore, Density Functional Theory (DFT) and molecular docking studies have been conducted to investigate the molecular structure, stability, and potential biological activity of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. For example, the displacement of chlorine from certain chloromethylene compounds by imidazole leads to the formation of new imidazole-containing structures . The reactivity of imidazole derivatives can also be influenced by the presence of substituents, which can affect the electron distribution and chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as thermal behavior, protonation, and mass spectrometry, have been characterized in several studies. These properties are crucial for understanding the stability and reactivity of the compounds. For instance, thermal decomposition stages of medetomidine hydrochloride, an imidazole derivative, have been elucidated through thermogravimetric analysis and differential scanning calorimetry . Additionally, the electronic properties, such as dipole moment, polarizability, and hyperpolarizability, have been calculated to assess the chemical activity and molecular stability of these compounds .

科学研究应用

腐蚀抑制

咪唑衍生物,包括类似于4-(氯甲基)-1-甲基-1H-咪唑盐酸盐的结构,已被研究作为腐蚀抑制剂的潜在性。例如,咪唑及其衍生物已被研究其在酸性环境中抑制铜腐蚀的效率。这些研究表明某些咪唑衍生物是有效的腐蚀抑制剂,其机制涉及这些分子吸附到铜表面,遵循Freundlich型等温线(Gašparac, Martin, & Stupnišek-lisac, 2000)。

光化学反应

对咪唑衍生物在含水溶液中的光化学行为的研究揭示了有趣的重排和产物形成。这些研究有助于理解这些化合物的光化学途径和在各种化学合成中的潜在应用(Pfoertner & Daly, 1987)。

合成和表征

咪唑衍生物已被合成和表征用于各种应用,包括作为制药合成中间体和催化系统中的组分。例如,合成4(5)-[1-(2,3-二甲基苯基)乙基]-1H-咪唑,一种α2-肾上腺素受体激动剂美托咪定,展示了咪唑衍生物在药物化学中的多功能性(Kudzma & Turnbull, 1991)。

催化

咪唑修饰材料已被用作催化剂的支撑物,展示了这些衍生物在增强催化剂性能方面的实用性。例如,咪唑修饰的MIL-101(Cr)已被用于支持锰卟啉,提供了一种用于氢碳化合物氧化的异相可重复使用的催化剂系统(Zadehahmadi et al., 2014)。

安全和危害

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes .

作用机制

Target of Action

Chloromethyl groups in other compounds have been known to interact with various biological targets, such as serine proteases

Biochemical Pathways

For instance, compounds with chloromethyl groups have been implicated in the inhibition of certain proteases .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, which suggests it might have good bioavailability .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that it might be sensitive to oxygen and temperature .

属性

IUPAC Name |

4-(chloromethyl)-1-methylimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPWAYADRYSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17289-30-4 |

Source

|

| Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)